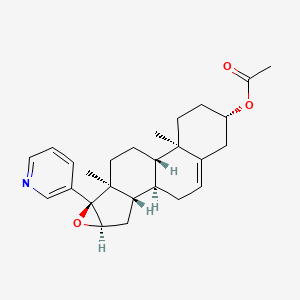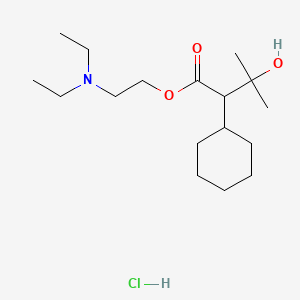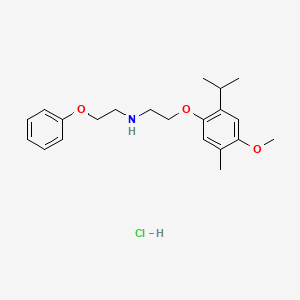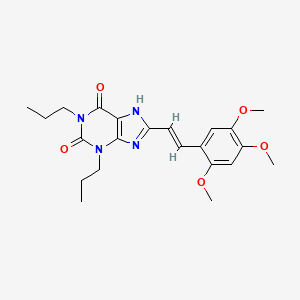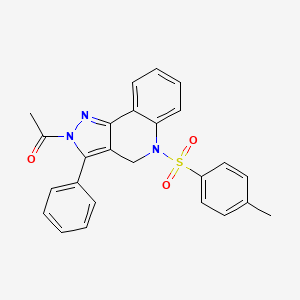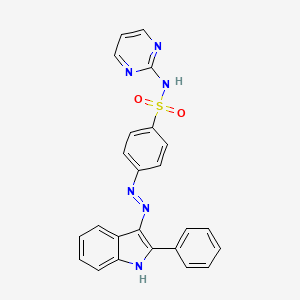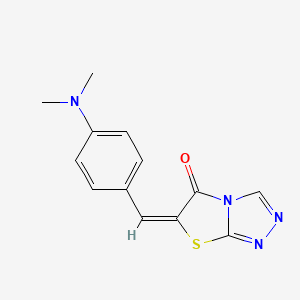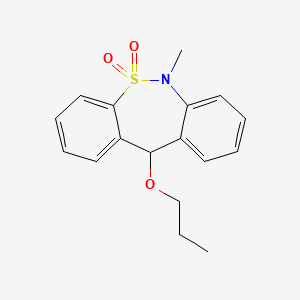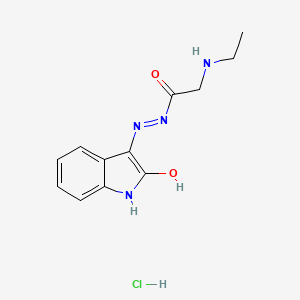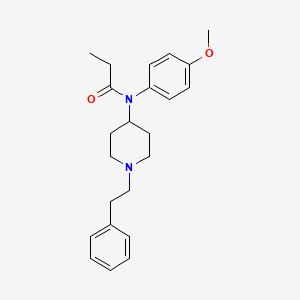
5,8-Epoxytretinoin, R,S-(+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Epoxytretinoin: is a racemic mixture of two enantiomers (R and S) of the compound. Its chemical formula is C20H28O3 . The compound belongs to the retinoid family and is structurally related to retinoic acid. Retinoids play essential roles in cell differentiation, growth, and development.
Vorbereitungsmethoden
Synthetic Routes:
- Epoxidation reactions typically use peracids (e.g., peracetic acid) as oxidizing agents.
- The stereochemistry of the resulting epoxy compound is racemic due to the starting material’s achiral nature.
5,8-Epoxytretinoin: can be synthesized through various routes. One common method involves epoxidation of tretinoin (all-trans-retinoic acid) at positions 5 and 8.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using optimized conditions.
- Detailed industrial processes are proprietary, but they likely follow similar principles as laboratory-scale synthesis.
Analyse Chemischer Reaktionen
5,8-Epoxytretinoin: undergoes several reactions:
Epoxidation: Formation of the epoxy ring at positions 5 and 8.
Hydrolysis: Cleavage of the epoxy ring under acidic or basic conditions.
Isomerization: Interconversion between the R and S enantiomers.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Common reagents:
- Epoxidation: Peracids (e.g., peracetic acid).
- Hydrolysis: Acidic or basic conditions.
- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Oxidation: Chromium-based reagents (e.g., chromic acid).
Major products:
- The primary product is 5,8-epoxytretinoin , which exists as a racemic mixture.
Wissenschaftliche Forschungsanwendungen
Chemistry: Studying the reactivity of epoxy compounds and their derivatives.
Biology: Investigating the effects of retinoids on cellular processes.
Medicine: Potential applications in dermatology (e.g., treating acne, psoriasis) and cancer therapy.
Industry: Formulating cosmetic products (e.g., skin creams) and pharmaceuticals.
Wirkmechanismus
- Activation of these receptors regulates gene expression, affecting cell differentiation, proliferation, and apoptosis.
5,8-Epoxytretinoin: likely exerts its effects through nuclear receptors (retinoic acid receptors, RARs) and retinoid X receptors (RXRs).
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other retinoids (e.g., all-trans-retinoic acid, isotretinoin).
5,8-Epoxytretinoin: is unique due to its specific epoxy ring placement.
Eigenschaften
CAS-Nummer |
129520-11-2 |
|---|---|
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2E,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+/t16-,20+/m0/s1 |
InChI-Schlüssel |
QDOSIDVGVRAXSE-VNBDLKDYSA-N |
Isomerische SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


